Methyltetrazine-NHS ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Bioconjugation Tool

Methyltetrazine-NHS ester functions as an amine-reactive building block. This means it readily reacts with primary amines, which are functional groups commonly found in biomolecules like proteins and DNA [, , ]. The NHS (N-hydroxysuccinimide) ester moiety in the molecule facilitates this reaction by forming a stable bond with the primary amine at neutral or slightly basic pH [, , ].

Key Features

- Target: Primarily reacts with primary amines on biomolecules [, , ].

- Reaction Conditions: Works efficiently in organic media under neutral or slightly basic pH [, , ].

- Advantages:

- Fast and Efficient: Methyltetrazine enables rapid click reactions with trans-cyclooctene (TCO), another popular bioconjugation reagent [].

- Short Spacer Arm: The molecule possesses a short spacer arm, minimizing the additional mass introduced to the modified biomolecule (around 230.2 daltons) []. This can be crucial for preserving the biomolecule's functionality.

Limitations

Methyltetrazine-NHS ester is a chemical compound characterized by its molecular formula and a molecular weight of 327.29 g/mol. It is a red crystalline solid that exhibits high purity (>95% by HPLC) and is soluble in organic solvents such as dimethyl sulfoxide, dimethylformamide, and tetrahydrofuran . This compound features a heterobifunctional structure, incorporating both a tetrazine moiety and an N-hydroxysuccinimide (NHS) ester, which makes it highly reactive with primary amines, such as those found in lysine residues of proteins .

Methyltetrazine-NHS ester primarily participates in inverse-electron demand Diels-Alder cycloaddition reactions. This reaction allows for the conversion of azido-containing peptides or proteins into tetrazine-modified forms without the need for catalysts or auxiliary reagents. The reaction exhibits exceptional kinetics, with rate constants exceeding , making it one of the fastest bioorthogonal reactions available . The NHS ester component reacts with primary amines at neutral to slightly basic pH to form stable covalent bonds, facilitating protein labeling and conjugation .

The biological activity of Methyltetrazine-NHS ester is significant in bioconjugation applications. Its ability to react selectively with primary amines makes it useful for modifying proteins and peptides without interfering with other functional groups present in biological samples. The compound's biocompatibility allows for efficient click reactions under mild conditions, enhancing its utility in various biological contexts .

Methyltetrazine-NHS ester can be synthesized through several methods, typically involving the coupling of tetrazine derivatives with NHS esters. The synthesis often requires careful control of reaction conditions to ensure the formation of the desired product while minimizing by-products. Specific protocols may vary based on the starting materials and desired purity levels but generally involve standard organic synthesis techniques such as solvent extraction and chromatographic purification .

The applications of Methyltetrazine-NHS ester are diverse and include:

- Protein modification: Used for labeling proteins and peptides in research.

- Bioconjugation: Facilitates the conjugation of biomolecules for therapeutic and diagnostic purposes.

- Fluorescent labeling: Enables tracking of biomolecules in live-cell imaging studies.

- Drug delivery systems: Assists in creating targeted drug delivery mechanisms by modifying drug molecules with tetrazine moieties .

Interaction studies involving Methyltetrazine-NHS ester focus on its reactivity with various biomolecules, particularly those containing primary amines. These studies demonstrate that the compound can effectively form stable linkages with proteins and peptides, allowing researchers to investigate protein interactions and dynamics in biological systems. The unique kinetics of the inverse-electron demand Diels-Alder reaction further enhance its applicability in live-cell assays and other dynamic biological environments .

Methyltetrazine-NHS ester is part of a broader class of tetrazine-based compounds that share similar functionalities but differ in specific properties or applications. Notable similar compounds include:

- Tetrazine-PEG4-NHS Ester: Incorporates a polyethylene glycol spacer for enhanced solubility and reduced aggregation during protein modification.

- Tetrazine-alkyne conjugates: These compounds utilize alkyne groups instead of NHS esters for different bioconjugation strategies.

- Dibenzocyclooctyne derivatives: Known for their bioorthogonal reactivity but differ from tetrazines in terms of reaction kinetics and selectivity.

| Compound | Key Features | Unique Aspects |

|---|---|---|

| Methyltetrazine-NHS Ester | Fast kinetics, selective amine reactivity | Exceptional reaction rates (>800 s^{-1}) |

| Tetrazine-PEG4-NHS Ester | Enhanced water solubility due to PEG spacer | Reduces aggregation; improves solubility |

| Tetrazine-Alkyne Conjugates | Utilizes alkyne groups for bioconjugation | Different reactivity profile |

| Dibenzocyclooctyne Derivatives | Bioorthogonal but slower than tetrazines | Varies in selectivity and kinetic performance |

Methyltetrazine-NHS ester stands out due to its rapid reaction kinetics and high specificity for primary amines, making it a valuable tool in modern biochemical research.

Molecular Structure and Composition

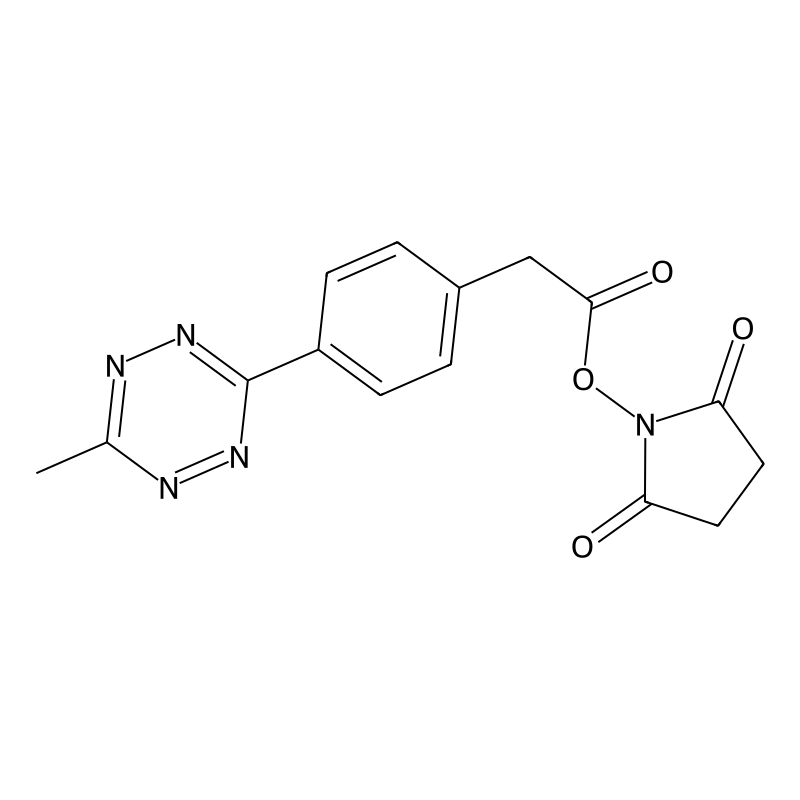

Methyltetrazine-N-Hydroxysuccinimide ester is a heterobifunctional bioconjugation reagent with the molecular formula C₁₅H₁₃N₅O₄ and a molecular weight of 327.29 g/mol [1] [2] [3]. The compound is characterized by its unique structural composition, which incorporates two distinct reactive moieties: a methyltetrazine group and an N-hydroxysuccinimide ester functionality [2].

The molecular structure features a tetrazine ring system substituted with a methyl group at the 6-position, connected to a phenyl ring through carbon-carbon bonding [1]. The phenyl ring is further linked to an acetate moiety that forms the N-hydroxysuccinimide ester [1] [3]. The Chemical Abstracts Service number for this compound is 1644644-96-1, and it carries the MDL number MFCD28334557 [3] [21].

The IUPAC nomenclature designates this compound as 2,5-Dioxo-1-pyrrolidinyl 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzeneacetate [1] [3]. Alternative systematic names include N-Succinimidyl 2-[4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetate and 2,5-Dioxopyrrolidin-1-yl 2-[4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetate [3].

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃N₅O₄ |

| Molecular Weight | 327.29 g/mol |

| CAS Number | 1644644-96-1 |

| MDL Number | MFCD28334557 |

| SMILES | O=C(ON1C(CCC1=O)=O)CC(C=C2)=CC=C2C3=NN=C(C)N=N3 |

| InChI Key | BIHJLZOOHNOUCG-UHFFFAOYSA-N |

The structural arrangement enables the compound to function as a cross-linking reagent in click chemistry applications, where the tetrazine moiety participates in inverse electron-demand Diels-Alder cycloaddition reactions while the N-hydroxysuccinimide ester reacts with primary amines [1] [2].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as a definitive analytical technique for confirming the molecular structure of Methyltetrazine-N-Hydroxysuccinimide ester [3] [11]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the various proton environments within the molecule [10]. The methyl group attached to the tetrazine ring appears as a distinctive singlet in the aliphatic region [10].

The aromatic protons of the phenyl ring generate signals in the typical aromatic region, displaying the expected coupling patterns for a para-disubstituted benzene ring [10]. The methylene protons of the acetate linker appear as a singlet due to their benzylic position [10]. The N-hydroxysuccinimide moiety contributes characteristic signals for the cyclic methylene protons, appearing as a multiplet in the aliphatic region [10].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the tetrazine carbon atoms appearing in the aromatic/heteroaromatic region [10]. The carbonyl carbons of both the ester and the N-hydroxysuccinimide groups are clearly distinguishable by their chemical shift positions [10].

Mass Spectrometry

Mass spectrometric analysis of Methyltetrazine-N-Hydroxysuccinimide ester employs electrospray ionization techniques to generate molecular ion peaks [10] [11]. The molecular ion peak [M+H]⁺ appears at m/z 328.1, corresponding to the protonated molecular species [22]. This peak provides direct confirmation of the molecular weight and serves as the base peak for structural elucidation [22].

Fragmentation patterns in tandem mass spectrometry experiments reveal characteristic losses corresponding to the N-hydroxysuccinimide moiety and the acetate linker [10]. The tetrazine-containing fragment ions are particularly diagnostic, maintaining the characteristic nitrogen-rich composition of the tetrazine ring system [10].

High-resolution mass spectrometry achieves mass accuracy within acceptable tolerances, providing additional confirmation of the molecular formula through precise mass measurements [10]. The isotope pattern matches theoretical predictions for a compound containing the specified number of carbon, hydrogen, nitrogen, and oxygen atoms [10].

Infrared Spectroscopy

Infrared spectroscopy provides distinctive absorption bands that characterize the functional groups present in Methyltetrazine-N-Hydroxysuccinimide ester [28] [29]. The carbonyl stretching vibration of the N-hydroxysuccinimide ester appears as a strong absorption band in the region of 1735-1750 cm⁻¹, which is characteristic of activated ester functionalities [28] [33].

The aromatic carbon-carbon stretching vibrations of the phenyl ring manifest as bands in the regions 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ [34]. These bands are diagnostic for aromatic ring systems and confirm the presence of the benzene ring within the molecular structure [34].

Carbon-oxygen stretching vibrations appear in the region 1200-1300 cm⁻¹, corresponding to the ester linkages present in the molecule [33]. The aromatic carbon-hydrogen stretching vibrations are observed in the region 3000-3100 cm⁻¹, which is characteristic of aromatic compounds and distinguishes them from aliphatic carbon-hydrogen stretches [34].

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| C=O (NHS ester) | 1735-1750 | Carbonyl stretching |

| C=C (aromatic) | 1600-1585, 1500-1400 | Aromatic ring vibrations |

| C-O (ester) | 1200-1300 | Carbon-oxygen stretching |

| C-H (aromatic) | 3000-3100 | Aromatic hydrogen stretching |

Physical State and Appearance

Methyltetrazine-N-Hydroxysuccinimide ester exists as a solid at room temperature, typically encountered in powder or crystalline form [1] [3]. The compound exhibits a distinctive coloration ranging from red to orange to brown to dark purple, depending on the specific crystalline form and purity [2] [3] [4]. This characteristic coloration arises from the extended conjugation system of the tetrazine chromophore [2].

The melting point of the compound has been determined to be in the range of 166-171°C, indicating good thermal stability under standard laboratory conditions [3]. The crystalline nature of the material contributes to its handling characteristics and storage stability [15].

Physical examination reveals that the compound maintains its solid state under normal laboratory conditions, with no tendency toward sublimation or decomposition at ambient temperatures [3] [17]. The powder form facilitates accurate weighing and dissolution procedures required for synthetic applications [1].

Solubility Profile in Various Solvents

The solubility characteristics of Methyltetrazine-N-Hydroxysuccinimide ester vary significantly across different solvent systems [2] [4] [20]. The compound demonstrates excellent solubility in polar aprotic solvents, particularly dimethyl sulfoxide, N,N-dimethylformamide, dichloromethane, and tetrahydrofuran [2] [4] [17]. These solvents effectively dissolve the compound for synthetic and analytical applications [2].

Chloroform also serves as an effective solvent for the compound, providing good dissolution characteristics [4] [17]. However, the compound exhibits poor solubility in water, which is typical for compounds containing both hydrophobic aromatic systems and the tetrazine functionality [2] [16]. This limited aqueous solubility necessitates the use of organic co-solvents or alternative strategies for aqueous applications [16].

Alcoholic solvents such as methanol and acetonitrile provide limited solubility, restricting their utility as primary solvents for this compound [4]. The solubility profile reflects the lipophilic nature of the molecule and guides solvent selection for various applications [2].

| Solvent | Solubility |

|---|---|

| Water | Poorly soluble |

| Dimethyl sulfoxide | Soluble |

| N,N-Dimethylformamide | Soluble |

| Dichloromethane | Soluble |

| Tetrahydrofuran | Soluble |

| Chloroform | Soluble |

| Methanol | Limited solubility |

| Acetonitrile | Limited solubility |

Stability Parameters

Thermal Stability

Methyltetrazine-N-Hydroxysuccinimide ester demonstrates moderate thermal stability under controlled conditions [3] [17]. The compound remains stable at temperatures up to approximately 166°C, as evidenced by its melting point range [3]. However, prolonged exposure to elevated temperatures can lead to degradation of both the tetrazine ring system and the N-hydroxysuccinimide ester functionality [17].

Storage at reduced temperatures significantly enhances the thermal stability of the compound [1] [3] [4]. The recommended storage temperature of -20°C ensures long-term stability and prevents thermal degradation pathways [1] [17]. Transportation studies indicate that the compound can withstand temperatures in the range of 4-25°C for periods up to two weeks without significant decomposition [17].

The thermal degradation profile shows that the N-hydroxysuccinimide ester moiety is particularly susceptible to hydrolysis at elevated temperatures, especially in the presence of moisture [18]. This characteristic necessitates careful temperature control during storage and handling procedures [17].

Photosensitivity

The tetrazine chromophore in Methyltetrazine-N-Hydroxysuccinimide ester exhibits significant photosensitivity, particularly to visible light in the wavelength range around 520 nanometers [13] [22] [24]. This photosensitivity arises from the characteristic absorption band of the tetrazine system, which can undergo photochemical degradation upon light exposure [24].

Research studies demonstrate that tetrazine compounds show varying degrees of photostability depending on their substitution patterns [24]. The methyl-substituted tetrazine system in this compound provides enhanced stability compared to unsubstituted analogs, but still requires protection from light during storage and handling [16] [24].

Experimental observations indicate that prolonged exposure to ambient laboratory lighting can result in gradual decomposition of the tetrazine functionality [13]. The photodegradation process involves complex photochemical pathways that ultimately compromise the reactivity of the compound [13]. Therefore, storage in dark conditions or amber-colored containers is essential for maintaining compound integrity [3] [17].

Hydrolytic Stability

The hydrolytic stability of Methyltetrazine-N-Hydroxysuccinimide ester is primarily determined by the susceptibility of the N-hydroxysuccinimide ester moiety to nucleophilic attack by water molecules [18]. In aqueous solutions, the ester group undergoes rapid hydrolysis, releasing N-hydroxysuccinimide as a leaving group [18].

Kinetic studies reveal that the hydrolysis rate is pH-dependent, with increased rates observed under basic conditions [18]. The hydrolysis reaction proceeds through a nucleophilic acyl substitution mechanism, where water or hydroxide ions attack the carbonyl carbon of the ester group [18]. This process is accompanied by the release of N-hydroxysuccinimide, which can be monitored spectrophotometrically at 260-280 nanometers [18].

The tetrazine moiety exhibits greater hydrolytic stability compared to the ester functionality, though it can undergo degradation in the presence of strong nucleophiles such as thiols [24]. Research demonstrates that one equivalent of L-cysteine causes minimal degradation of methyl-substituted tetrazines over extended periods [24]. However, the overall hydrolytic stability of the compound is limited by the more reactive N-hydroxysuccinimide ester group [18].

The synthesis of methyltetrazine-NHS ester requires carefully selected starting materials that provide both the tetrazine core and the activated ester functionality. The primary precursor materials include 4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenylacetic acid as the core tetrazine-containing acid component [1] [2]. This compound serves as the foundation, containing the characteristic 6-methyl-1,2,4,5-tetrazine heterocycle that imparts the bioorthogonal reactivity essential for inverse electron-demand Diels-Alder reactions [3] [4].

N-hydroxysuccinimide (NHS) functions as the crucial activating reagent for ester formation, providing the leaving group that facilitates subsequent reactions with primary amines [5] [6]. The molecular weight of 115.09 g/mol and high reactivity make NHS an ideal candidate for creating stable, yet reactive ester bonds [7] [8]. Carbodiimide coupling agents, including dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), serve as dehydrating agents that facilitate the coupling reaction between the carboxylic acid and NHS [5] [7].

The tetrazine core synthesis requires specialized precursors including thiocarbohydrazide, which acts as a nitrogen-rich precursor for constructing the tetrazine ring system [9]. Additional reagents such as 1-iodododecane and triethyl orthoacetate participate in the multi-step tetrazine formation process [9]. Hydrazine hydrate provides both nitrogen content and reducing capability necessary for tetrazine ring closure [4] [10].

| Starting Material | Chemical Formula | Molecular Weight (g/mol) | Function/Role |

|---|---|---|---|

| 4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenylacetic acid | C11H10N4O2 | 230.22 | Core tetrazine-containing acid precursor |

| N-hydroxysuccinimide (NHS) | C4H5NO3 | 115.09 | Activating reagent for ester formation |

| Carbodiimide coupling agents (DCC, DIC, EDC) | Various | Variable | Dehydrating/coupling agent |

| Triethylamine or DIPEA (base) | C6H15N or C8H17N3 | 101.19 | Base catalyst for coupling reaction |

| 6-methyl-1,2,4,5-tetrazine core | C3H4N4 | 108.10 | Central heterocyclic scaffold |

Synthesis Strategies

Traditional Synthetic Approaches

Traditional synthetic approaches for methyltetrazine-NHS ester rely on well-established methods that have been refined over decades of research. The conventional Pinner synthesis represents the foundational methodology for tetrazine construction, involving the condensation of two nitrile molecules with hydrazine in the presence of sulfur, followed by oxidation with sodium nitrite [4] [10]. This approach typically requires 2-48 hours under inert atmosphere conditions, with yields ranging from 15-70% [4].

The tetrazine formation mechanism involves nucleophilic attack of the nitrile by hydrazine, forming an amidrazone intermediate [4]. This intermediate undergoes cyclization and subsequent oxidation to yield the characteristic tetrazine ring system. The traditional approach benefits from predictable reaction pathways and well-understood side reactions, making it suitable for research applications where consistency is prioritized over efficiency [10].

For NHS ester formation, traditional methods employ carbodiimide-mediated coupling between the tetrazine-containing carboxylic acid and NHS [5] [7]. The reaction proceeds through formation of an O-acylisourea intermediate, which subsequently reacts with NHS to form the more stable NHS ester [7]. This methodology requires anhydrous conditions and typically achieves yields of 70-96% when properly executed [11].

Modern Synthetic Pathways

Modern synthetic pathways incorporate advanced catalytic systems and optimized reaction conditions to improve efficiency and selectivity. Metal-catalyzed approaches utilizing nickel triflate or zinc triflate catalysts have demonstrated remarkable improvements in tetrazine synthesis yields [4] [12]. The addition of 5 mol% nickel triflate enables near-quantitative yields in tetrazine formation, representing a significant advancement over traditional methods [4].

These catalytic systems activate nitriles toward nucleophilic addition by hydrazine, facilitating more efficient cyclization [4]. The mechanism involves coordination of the metal center to the nitrile nitrogen, increasing electrophilicity and promoting the desired condensation reaction. Zinc salts also provide excellent yields, with 5 mol% zinc triflate yielding 70% of the desired tetrazine under optimized conditions [4].

Flow chemistry represents another modern approach that offers advantages in consistency and scalability [11]. Continuous flow reactors enable precise control of reaction parameters including temperature, residence time, and reagent mixing. This methodology typically achieves yields of 75-90% while providing enhanced safety profiles and reduced reaction times compared to traditional batch processes [11].

Solid-phase synthesis has emerged as a powerful tool for tetrazine construction, eliminating classical solution-phase problems such as formation of regioisomeric mixtures [13] [14]. This approach enables synthesis of s-tetrazines in high yields (70-94%) without requiring metal catalysts or high temperatures [13]. The solid-phase methodology utilizes resin-bound synthesis with automated protocols under mild conditions [13].

Green Chemistry Approaches

Green chemistry approaches prioritize environmental sustainability while maintaining synthetic efficiency. Microwave-assisted synthesis represents a leading green technology that significantly reduces reaction times and energy consumption [15]. These methods enable tetrazine synthesis under microwave irradiation at 50-150°C for 1-5 minutes, achieving yields of 80-95% [15].

The microwave approach offers several advantages including reduced solvent usage, enhanced reaction rates, and improved product purity [15]. The rapid heating and efficient energy transfer characteristic of microwave irradiation enable reactions that would traditionally require hours to complete within minutes [15]. This methodology aligns with green chemistry principles by minimizing waste generation and energy consumption [15].

Aerobic oxidation approaches utilize ambient air as an environmentally benign oxidant for tetrazine synthesis [16]. These methods represent rare examples of air-mediated oxidation in tetrazine chemistry, eliminating the need for stoichiometric chemical oxidants [16]. The approach enables synthesis of both symmetric and asymmetric 3,6-disubstituted 1,2,4,5-tetrazines under aerobic conditions at room temperature [16].

Aqueous reaction media and crown ether facilitation represent additional green chemistry innovations [17]. The use of 15-crown-5 to enhance solubility of sulfo-NHS reagents enables water-compatible synthesis while maintaining organic solvent advantages [17]. This approach achieves a 65-fold increase in organic solvent solubility while preserving water solubility [17].

| Synthesis Approach | Key Reagents | Reaction Conditions | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Traditional Pinner Synthesis | Nitriles, hydrazine, sulfur, NaNO2 | RT to reflux, 2-48 h, inert atmosphere | 15-70 | Well-established, predictable | Long reaction times, low yields |

| Metal-Catalyzed Cycloaddition | Ni(OTf)2 or Zn(OTf)2, nitriles, hydrazine | 5 mol% catalyst, RT-100°C, 1-24 h | 60-95 | High yields, mild conditions | Requires metal catalysts |

| Microwave-Assisted Synthesis | MW irradiation, same reagents | 50-150°C, 1-5 min | 80-95 | Fast, energy efficient | Limited to small batches |

Purification Techniques

Purification of methyltetrazine-NHS ester requires specialized techniques that account for the compound's unique chemical properties, including light sensitivity, moisture sensitivity, and thermal stability considerations [18]. The characteristic red-to-purple coloration of tetrazine compounds aids in monitoring purification progress, while the NHS ester functionality demands protection from nucleophilic hydrolysis [18].

Column chromatography represents the most versatile purification method, utilizing silica gel stationary phases with ethyl acetate/hexane gradient elution systems [19]. This technique achieves purities of 90-99% and scales effectively from milligram to kilogram quantities [19]. The differential adsorption of methyltetrazine-NHS ester compared to synthetic byproducts enables high-resolution separations when properly optimized [19].

Recrystallization methods offer cost-effective purification for larger scale preparations [11]. Suitable solvent systems include ethanol, methanol, and methyl tert-butyl ether/methanol mixtures [11]. The crystallization approach typically achieves purities of 95-99.5% and provides excellent scalability to kilogram quantities [11]. Temperature-controlled crystallization enables selective precipitation of the desired product while leaving impurities in solution [11].

Preparative high-performance liquid chromatography (HPLC) provides the highest achievable purity levels (95-99.9%) for analytical and research applications [20]. Acetonitrile/water gradient systems with trifluoroacetic acid modifiers enable baseline separation of closely related compounds [21]. However, this technique remains limited to milligram to gram scales due to throughput constraints and operational costs [20].

Continuous liquid-liquid extraction offers advantages for difficult separations where conventional methods prove insufficient [11]. This technique utilizes extended extraction with fresh solvent to achieve efficient separation of products with similar solubility profiles [11]. The methodology achieves purities of 85-95% while providing excellent scalability to industrial applications [11].

| Purification Method | Principle | Typical Solvents/Conditions | Purity Achieved (%) | Scale Applicability | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Column Chromatography | Differential adsorption on stationary phase | Silica gel, EtOAc/hexane gradients | 90-99 | mg to kg scale | High resolution, versatile | Solvent intensive, time consuming |

| Recrystallization | Solubility differences at different temperatures | EtOH, MeOH, MTBE/MeOH mixtures | 95-99.5 | g to kg scale | Simple, cost-effective | Requires suitable crystal form |

| Preparative HPLC | High-resolution chromatographic separation | Acetonitrile/water gradients | 95-99.9 | mg to g scale | Highest purity achievable | Expensive, low throughput |

Analytical Validation Methods

Comprehensive analytical validation ensures the identity, purity, and stability of methyltetrazine-NHS ester throughout the synthetic process. High-performance liquid chromatography (HPLC) serves as the primary purity assessment method, typically achieving greater than 95.0% area purity when properly validated [18]. HPLC methods utilize reversed-phase columns with acetonitrile/water mobile phases, providing quantitative analysis suitable for quality control applications [18].

Liquid chromatography-mass spectrometry (LC-MS) enables simultaneous purity assessment and structural confirmation [20]. The expected molecular ion at m/z 327.29 provides definitive molecular weight confirmation, while fragmentation patterns verify structural integrity [20]. Mass accuracy specifications typically require less than 5 ppm deviation from theoretical values [20].

Nuclear magnetic resonance spectroscopy provides comprehensive structural verification through both 1H and 13C NMR analysis [18]. Proton NMR spectra confirm the characteristic tetrazine methyl group, aromatic protons, and NHS ester functionality [18]. Carbon-13 NMR provides detailed carbon framework confirmation, ensuring structural integrity throughout synthesis and purification [18].

Quantitative NMR (qNMR) offers absolute purity determination without requiring reference standards [18]. This technique achieves accuracies comparable to traditional analytical methods while providing molecular-level structural information [18]. The method utilizes internal standards to achieve absolute quantification with precision typically exceeding 95.0% [18].

Melting point determination provides rapid identity confirmation and purity assessment [18]. Methyltetrazine-NHS ester exhibits a characteristic melting range of 166.0-171.0°C, with pure samples showing sharp melting transitions [18]. Melting point depression indicates the presence of impurities and provides guidance for purification optimization [18].

| Analytical Method | Purpose | Typical Result/Range | Reference Standards |

|---|---|---|---|

| High Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | ≥95.0% area purity | External standards, USP methods |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight and structural confirmation | Consistent with expected m/z 327.29 | Mass accuracy <5 ppm |

| Nuclear Magnetic Resonance (1H NMR) | Structural verification and purity | Consistent with proposed structure | Chemical shift referencing to TMS |

| Quantitative NMR (qNMR) | Absolute purity determination | ≥95.0% absolute purity | Internal standard methods |

| Melting Point Determination | Identity confirmation and purity | 166.0-171.0°C (lit. 168°C) | Pharmacopeial standards |

Scale-up Considerations for Laboratory Production

Scale-up of methyltetrazine-NHS ester synthesis requires careful consideration of heat transfer, mass transfer, and safety factors that become critical at larger scales [11]. Reaction temperature control represents a primary challenge, as the exothermic nature of carbodiimide coupling reactions can lead to thermal runaway at larger scales [11]. External cooling systems and multiple temperature probes become essential for maintaining optimal reaction conditions [11].

Mixing and mass transfer limitations significantly impact reaction efficiency during scale-up operations [11]. Magnetic stirring systems adequate for laboratory-scale syntheses prove insufficient for larger batches, necessitating mechanical stirrers and baffled reactor designs [11]. Proper mixing ensures homogeneous reaction conditions and prevents local concentration gradients that can lead to side product formation [11].

Solvent selection and recovery considerations become economically and environmentally significant at production scales [11]. The traditional use of dichloromethane and dimethylformamide requires evaluation of greener alternatives or implementation of solvent recovery systems [11]. Solvent recycling technologies can reduce both costs and environmental impact while maintaining synthetic efficiency [11].

Purification method adaptation represents another critical scale-up challenge [11]. Column chromatography, while effective at laboratory scale, becomes impractical for kilogram-scale production due to solvent consumption and processing time requirements [11]. Alternative approaches including crystallization, extraction methods, and continuous purification techniques offer more suitable options for larger scale operations [11].

Safety considerations escalate significantly during scale-up operations, particularly given the energetic nature of tetrazine compounds and the toxicity of some synthetic intermediates [11]. Enhanced ventilation systems, personal protective equipment protocols, and emergency response procedures become essential for safe operations [11]. Process hazard analysis and safety data review guide the development of appropriate safety measures [11].

Environmental impact assessment becomes crucial for sustainable production [11]. Green chemistry principles guide solvent selection, waste minimization strategies, and energy efficiency optimization [11]. Life cycle assessment tools help evaluate the overall environmental footprint and identify opportunities for improvement [11].

| Parameter | Laboratory Scale Considerations | Scale-Up Challenges | Mitigation Strategies |

|---|---|---|---|

| Reaction Temperature Control | Room temperature to 50°C | Heat transfer limitations | External cooling, temperature probes |

| Mixing and Mass Transfer | Magnetic stirring sufficient | Inadequate mixing at larger scales | Mechanical stirrers, baffled reactors |

| Solvent Selection and Recovery | Small volumes, minimal recovery | Solvent costs and environmental impact | Solvent recycling, greener alternatives |

| Purification Method Adaptation | Column chromatography feasible | Column chromatography impractical | Crystallization, extraction methods |

| Safety Considerations | Fume hood protection adequate | Increased exposure risks | Enhanced ventilation, PPE protocols |

| Environmental Impact | Minimal waste generation | Waste treatment requirements | Green chemistry principles |

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.

3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.

4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.

5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.